molecular formula C10H8O2 B1582148 4-Methylcoumarin CAS No. 607-71-6

4-Methylcoumarin

Cat. No. B1582148
CAS RN: 607-71-6
M. Wt: 160.17 g/mol
InChI Key: PSGQCCSGKGJLRL-UHFFFAOYSA-N
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Description

4-Methylcoumarin is one of a series of isomers in which a methyl group substitutes for a hydrogen atom in coumarin . It has the molecular formula C10H8O2 and a molecular weight of 160.172 g/mol . This compound belongs to the class of organic compounds known as coumarins and derivatives, which are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom .


Synthesis Analysis

The synthesis of 7-hydroxy-4-methylcoumarin involves the interaction of a phenol with a β-ketoester in the presence of an acid condensing agent . The reaction is thought to involve the initial formation of a β-hydroxy ester, which then cyclises and dehydrates to yield the coumarin .


Molecular Structure Analysis

The molecular structure of 4-Methylcoumarin consists of a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . The structure and stability of 7-mercapto-4-methylcoumarin self-assembled monolayers on gold have been studied using molecular dynamics simulations .


Chemical Reactions Analysis

4-Methylcoumarin has been used in the synthesis of various derivatives with different biological activities . For example, 7-Amino-4-methylcoumarin can emit laser in the range of 370-760 nm .


Physical And Chemical Properties Analysis

4-Methylcoumarin is a colorless crystalline solid . It has an average mass of 160.169 Da and a mono-isotopic mass of 160.052429 Da .

Scientific Research Applications

  • Chemical Synthesis

    • Summary : 4-Methylcoumarin is used in the preparation of a series of 4-methylcoumarins, including Coumarin 120 (7-amino-4-methylcoumarin), through a process known as the Pechmann reaction .
    • Methods : The method involves the reaction of phenols (or naphthols) and ethyl acetoacetate in the presence of 3 mol% InCl3. The reaction is carried out using a high-speed ball mill mixer at room temperature, under solvent-free conditions .
    • Results : The coumarins were obtained in good yields (52–92%) through this rapid and environmentally friendly protocol .
  • Medicinal Chemistry

    • Summary : Many coumarin derivatives, including 4-Methylcoumarin, have shown good biological activity and application value in fluorescent probes .
    • Methods : The synthesis of 7-hydroxy-4-substituted coumarins was explored based on the Pechmann coumarin synthesis method .
    • Results : The study provided a reference for future industrialized production of coumarins .
  • Material Science

    • Summary : 7-Hydroxy-4-methyl coumarin mixed with polyvinyl alcohol/oxidized maize starch blend films have been studied for their mechanical, optical and antioxidant properties .
    • Methods : The blend films were achieved by the solvent casting method . The prepared film samples were characterized by employing techniques such as FTIR, UTM, and SEM .
    • Results : The films showed increased mechanical properties, smoother surface morphology, increased surface hydrophobicity, improved biodegradability, and exhibited migration rates below the overall migration limit (OML) .
  • Pharmaceuticals

    • Summary : 4-Methylcoumarin and its derivatives have been found to exhibit good biological activities . For example, 7-hydroxy-4-methylcoumarin is commonly clinically used as a choleretic drug .
    • Methods : The synthesis of 7-hydroxy-4-substituted coumarins was explored based on the Pechmann coumarin synthesis method .
    • Results : The study provided a reference for future industrialized production of coumarins .
  • Antioxidants

    • Summary : Coumarins, including 4-Methylcoumarin, are known for their broad spectrum of physiological effects, including antioxidant activity .
    • Methods : The antioxidant activity of coumarins and their metal complexes was studied .
    • Results : The study highlighted the potential of coumarins as antioxidants .
  • Food Additives
    • Summary : Coumarin and its derivatives, including 4-Methylcoumarin, are important organic compounds used in various applications including food additives .
    • Methods : Coumarin can be synthesized through conventional routes such as the Friedlander reaction, Knoevenagel condensation, and Pechmann condensation .
    • Results : The Pechmann condensation reaction stands out for its simplicity and ability to yield various substituted coumarins with high efficiency .

Safety And Hazards

4-Methylcoumarin may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

Recent research has focused on the development of coumarins as antithrombotic agents . The antioxidant activity of 4-methylcoumarins has also been studied . These areas represent promising future directions for the study and application of 4-Methylcoumarin.

properties

IUPAC Name

4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8O2/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGQCCSGKGJLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00209516
Record name 2H-1-Benzopyran-2-one, 4-methyl- (9CI)
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Molecular Weight

160.17 g/mol
Source PubChem
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Product Name

4-Methylcoumarin

CAS RN

607-71-6
Record name 4-Methylcoumarin
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Record name 4-Methylcoumarin
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Record name 4-METHYLCOUMARIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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